molecular formula C12H7F3N4O B2368844 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 949654-67-5

1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2368844
CAS No.: 949654-67-5
M. Wt: 280.21
InChI Key: ACCXPRCBLWJUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS# 949654-67-5) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as bioisosteres of the endogenous purine base adenine . This structural similarity to the ATP cofactor makes this scaffold a privileged structure in the design of potent tyrosine kinase inhibitors (TKIs) . Researchers utilize this core structure to target adenosine-binding pockets in a range of kinase enzymes implicated in oncology and other disease pathways. The compound's specific structure, featuring a 3-(trifluoromethyl)phenyl substituent, is designed to explore interactions with hydrophobic regions in enzyme binding sites. The trifluoromethyl group is a common pharmacophore in agrochemicals and pharmaceuticals known to influence a compound's electronic properties, metabolic stability, and lipophilicity . This particular derivative serves as a critical synthetic intermediate for the development of novel therapeutic agents. Its core pyrazolopyrimidine structure has been identified as a key pharmacophore in multi-targeted kinase inhibitors, with research compounds showing activity against essential cancer targets such as EGFR (Epidermal Growth Factor Receptor) and VGFR (Vascular Endothelial Growth Factor Receptor) . Beyond oncology, related pyrazolo[3,4-d]pyrimidine scaffolds have been investigated as ligands for central nervous system targets, including as sigma-1 receptor (σ1R) ligands with potential applications in pain research . This product is intended for use in laboratory research only, specifically in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O/c13-12(14,15)7-2-1-3-8(4-7)19-10-9(5-18-19)11(20)17-6-16-10/h1-6H,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCXPRCBLWJUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Physicochemical Properties

Compound logP* Solubility (µg/mL) Plasma Stability (t₁/₂)
Target Compound 2.8 <10 (aqueous) Pending
YLL545 3.1 15–20 (DMSO) >24 h (human plasma)
1-(4-Aminophenyl) derivative 1.5 >50 (aqueous) Unstable in acidic media

*Predicted using SwissADME.

Analysis:

  • The target compound’s higher logP (2.8 vs. 1.5 in ) reflects improved membrane permeability but reduced aqueous solubility.
  • YLL545’s urea moiety balances lipophilicity and solubility, making it suitable for oral administration .

Structural Hybrids

  • 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (): These derivatives demonstrate potent cell-cycle inhibition (e.g., CDK4/6), highlighting the scaffold’s versatility.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (commonly referred to as the compound hereafter) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure characterized by:

  • A trifluoromethyl group attached to a phenyl ring.
  • A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological relevance.

This structural configuration enhances the compound’s lipophilicity and metabolic stability, making it suitable for drug development .

Primary Target

The primary target of the compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . The inhibition of PERK is significant as it plays a crucial role in the endoplasmic reticulum stress response pathway .

Mode of Action

The compound acts as a potent and selective inhibitor of PERK. By inhibiting PERK activation, it influences various cellular processes related to stress responses and apoptosis .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vivo studies have shown that it can inhibit the growth of human tumor xenografts in mice models. The mechanism involves modulation of cellular stress responses that are often upregulated in cancer cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs. For instance, related pyrazolo derivatives with trifluoromethyl substitutions have shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes .

Pharmacokinetics

The compound is reported to be orally bioavailable , indicating potential for therapeutic use in formulations requiring systemic delivery . Its favorable pharmacokinetic profile enhances its attractiveness as a candidate for further development.

Research Findings and Case Studies

StudyFindingsMethodology
Benchchem StudyDemonstrated inhibition of tumor growth in xenograft modelsIn vivo mouse models
Tageldin et al.Evaluated anti-inflammatory effects through COX inhibitionIn vitro assays and in vivo tests
Recent Synthesis ReviewHighlighted synthesis routes leading to biologically active derivativesMulti-step synthetic strategies

Case Study: In Vivo Tumor Growth Inhibition

A study involving xenograft models showed that treatment with the compound resulted in a statistically significant reduction in tumor volume compared to control groups. This suggests its potential utility in cancer therapy .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
LogD (pH 7.4)-0.89
Polar Surface Area70.14 Å2^2
H-bond Donors/Acceptors2 / 3

Q. Table 2. Representative Biological Activities of Analogous Derivatives

CompoundActivity (IC50_{50})ModelReference
YLL545VEGFR2 inhibition: 0.12 µMTNBC in vitro
CBS-1Caspase-3 activation: 3-foldA549 cells
5-amino-6-arylamino derivativeAntifungal: 83% inhibition at 10 mg/LSclerotinia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.